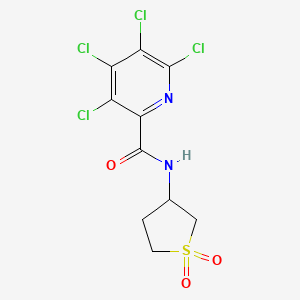
3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a pyridine ring substituted with four chlorine atoms and a carboxamide group linked to a thiolane ring with a sulfone group.
準備方法
The synthesis of 3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5,6-tetrachloropyridine.
Formation of Carboxamide: The carboxamide group is introduced through a reaction with an appropriate amine derivative.
Thiolane Ring Formation: The thiolane ring is formed by cyclization reactions involving sulfur-containing reagents.
Sulfone Group Introduction: The sulfone group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or thiol group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alkoxides).
科学的研究の応用
3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and sulfone group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
Similar compounds to 3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide include:
3,4,5,6-tetrachloropyridine: Lacks the carboxamide and thiolane groups, making it less complex and less versatile.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide: Lacks the chlorine substitutions, which may affect its reactivity and stability.
Tetrachloropyridine derivatives: Various derivatives with different substituents on the pyridine ring, each with unique properties and applications.
The uniqueness of this compound lies in its combination of chlorine substitutions, carboxamide group, and thiolane ring, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3,4,5,6-tetrachloro-N-(1,1-dioxothiolan-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4N2O3S/c11-5-6(12)8(16-9(14)7(5)13)10(17)15-4-1-2-20(18,19)3-4/h4H,1-3H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHIHBMZTDXRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













